molecular formula C6H10N4O2 B1656384 Ethyl(1-methyl-1h-tetrazol-5-yl)acetate CAS No. 5250-25-9

Ethyl(1-methyl-1h-tetrazol-5-yl)acetate

Cat. No.: B1656384
CAS No.: 5250-25-9
M. Wt: 170.17 g/mol
InChI Key: HLBZHKKLMFWCSY-UHFFFAOYSA-N
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Description

Ethyl(1-methyl-1h-tetrazol-5-yl)acetate is a useful research compound. Its molecular formula is C6H10N4O2 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138011. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

5250-25-9

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

ethyl 2-(1-methyltetrazol-5-yl)acetate

InChI

InChI=1S/C6H10N4O2/c1-3-12-6(11)4-5-7-8-9-10(5)2/h3-4H2,1-2H3

InChI Key

HLBZHKKLMFWCSY-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=NN=NN1C

Canonical SMILES

CCOC(=O)CC1=NN=NN1C

5250-25-9

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1,5-dimethyltetrazole (10 g) in 100 mL of dry tetrahydrofuran and 20 mL of hexamethylphosphoramide at -78° C. (dry ice-acetone) under an argon atmosphere was added dropwise 50 mL (1.2 equivalent) of n-butyllithium (2.5M in hexane). The deprotonation of 1,5-dimethyltetrazole was allowed to proceed at -78° C. for 40 minutes, then at -20° C. to 30 minutes. The anion solution was rechilled at -78° C. and transferred via a cannula over a period of 45 minutes into a cold (-78° C.) solution containing 12 mL of ethyl chloroformate in 50 mL of tetrahydrofuran. The reaction mixture was diluted with aqueous 2N HCl and saturated aqueous solution of sodium chloride and then extracted with ethyl acetate. The residue from the organic extract was purified by silica gel flash chromatography. The appropriate fractions were combined and evaporated to give 4 g of product. The product was further purified by crystallization from ethyl acetate-hexanes to yield 3.52 g (21%) of the title compound; m.p.=64°-66° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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50 mL
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100 mL
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20 mL
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solvent
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reactant
Reaction Step Two
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12 mL
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reactant
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50 mL
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Reaction Step Four
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Synthesis routes and methods II

Procedure details

To a solution of 1,5-=dimethyltetrazole (10 g) in 100 mL of dry tetrahydrofuran and 20 mL of hexamethylphosphoramide at -78° C. (dry ice-acetone) under an argon atmosphere was added dropwise 50 mL (1.2 equivalent) of n-butyllithium (2.5M in hexane). The deprotonation of 1,5-dimethyltetrazole was allowed to proceed at -78° C. for 40 minutes, then at -20° C. for 30 minutes. The anion solution was rechilled to -78° C. and transferred via a cannula over a period of 45 minutes into a cold (-78° C.) solution containing 12 mL of ethyl chloroformate in 50 mL of tetrahydrofuran. The reaction mixture was diluted with aqueous 2N HCl and saturate aqueous solution of sodium chloride and then extracted with ethyl acetate. The residue from the organic extract was purified by silica gel flash chromatography. The appropriate fractions were combined and evaporated to give 4 g of product. The product was further purified by crystallization from ethyl acetate-hexanes to yield 3.52 g (21%) of the title compound; m.p.=64°-66° C.
Name
dimethyltetrazole
Quantity
10 g
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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50 mL
Type
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Reaction Step One
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100 mL
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Reaction Step One
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20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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12 mL
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reactant
Reaction Step Three
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50 mL
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0 (± 1) mol
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